Disodium 2-hydroxypentanedioate
Overview
Description
Disodium 2-hydroxypentanedioate, also known as disodium D-2-hydroxypentanedioate, is an organic compound with the molecular formula C5H6Na2O5. It is a white crystalline powder that is soluble in water. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 2-hydroxypentanedioate can be synthesized through the hydrolysis of alpha-hydroxyglutaric acid. The reaction involves the use of sodium hydroxide to neutralize the acid, resulting in the formation of the disodium salt. The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of alpha-hydroxyglutaric acid using sodium hydroxide. The process is carried out in reactors with precise control over temperature and pH to maximize yield and purity. The resulting product is then crystallized, filtered, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Disodium 2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-oxoglutarate.
Reduction: It can be reduced to form 2-hydroxyglutaric acid.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-oxoglutarate
Reduction: 2-hydroxyglutaric acid
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Disodium 2-hydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to metabolic pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of disodium 2-hydroxypentanedioate involves its role as an inhibitor of alpha-ketoglutarate-dependent dioxygenases. By inhibiting these enzymes, the compound affects various metabolic pathways, including those involved in the regulation of gene expression and cellular metabolism. The molecular targets include specific dioxygenases that play a role in the hydroxylation of substrates .
Comparison with Similar Compounds
- Disodium 2-oxoglutarate
- Disodium 2-hydroxyglutarate
- Disodium 2-hydroxybutanedioate
Comparison: Disodium 2-hydroxypentanedioate is unique in its ability to inhibit alpha-ketoglutarate-dependent dioxygenases, which sets it apart from other similar compounds. While disodium 2-oxoglutarate and disodium 2-hydroxyglutarate also interact with metabolic pathways, this compound has a distinct mechanism of action and specific applications in enzyme inhibition .
Properties
IUPAC Name |
disodium;2-hydroxypentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2889-31-8 (Parent) | |
Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00961324 | |
Record name | Disodium 2-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-21-1 | |
Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 2-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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